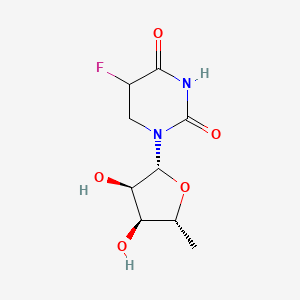

5'-Deoxy-5-fluoro-5,6-dihydrouridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of doxifluridine involves the coupling of a ribose derivative modified at the 5’ position with activated 5-fluorouracil. This reaction is typically carried out in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at or below room temperature . The reaction conditions are carefully controlled to achieve high yields and reduce the formation of impurities .

Industrial Production Methods

Industrial production methods for doxifluridine follow similar synthetic routes but are optimized for large-scale manufacturing. These methods often involve additional purification steps to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Doxifluridine undergoes several types of chemical reactions, including:

Oxidation: Conversion to 5-fluorouracil by thymidine phosphorylase.

Reduction: Not commonly reported.

Substitution: Involves the replacement of the hydroxy group at the 5’ position with a hydrogen.

Common Reagents and Conditions

Oxidation: Thymidine phosphorylase is the primary enzyme involved in the conversion of doxifluridine to 5-fluorouracil.

Substitution: The reaction conditions typically involve the use of pyrimidine nucleoside phosphorylase or thymidine phosphorylase.

Major Products Formed

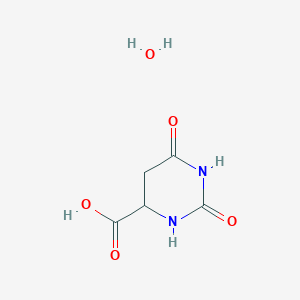

The major product formed from the oxidation of doxifluridine is 5-fluorouracil, a well-known antineoplastic agent .

Aplicaciones Científicas De Investigación

Doxifluridine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogs and their reactions.

Biology: Investigated for its effects on cellular processes and its role in cancer treatment.

Medicine: Primarily used as a chemotherapeutic agent to treat various cancers.

Industry: Employed in the development of new pharmaceuticals and therapeutic strategies.

Mecanismo De Acción

Doxifluridine is a prodrug that is metabolized within cells to form 5-fluorouracil. This conversion is facilitated by pyrimidine nucleoside phosphorylase or thymidine phosphorylase . Once converted, 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing the proliferation of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: The active metabolite of doxifluridine, used in chemotherapy.

Capecitabine: Another prodrug that is metabolized to 5-fluorouracil.

Floxuridine: A fluoropyrimidine derivative similar to doxifluridine.

Uniqueness

Doxifluridine is unique in its design to improve oral bioavailability and reduce degradation by dihydropyrimidine dehydrogenase, making it more effective in certain therapeutic contexts compared to its analogs .

Propiedades

Número CAS |

88291-55-8 |

|---|---|

Fórmula molecular |

C9H13FN2O5 |

Peso molecular |

248.21 g/mol |

Nombre IUPAC |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h3-6,8,13-14H,2H2,1H3,(H,11,15,16)/t3-,4?,5-,6-,8-/m1/s1 |

Clave InChI |

JFQFXUWDYOIAFF-IZOBBMJZSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2CC(C(=O)NC2=O)F)O)O |

SMILES canónico |

CC1C(C(C(O1)N2CC(C(=O)NC2=O)F)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B12357225.png)

![4bH-pyrido[2,3-b]indol-2-amine](/img/structure/B12357238.png)

![Pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B12357282.png)

![N-(oxan-4-yl)-4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzamide](/img/structure/B12357288.png)